molecular formula C29H36BrFN2OSi B1529141 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704073-69-7

1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No.: B1529141
CAS No.: 1704073-69-7
M. Wt: 555.6 g/mol
InChI Key: JEDXHZYYTVLXBL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a piperazine derivative featuring two distinct substituents:

  • A 4-bromo-2-fluorobenzyl group at the 1-position of the piperazine ring.
  • A 2-((tert-butyldiphenylsilyl)oxy)ethyl group at the 4-position.

The tert-butyldiphenylsilyl (TBDPS) group serves as a protective moiety for hydroxyl groups during synthetic processes, while the bromo-fluoro substitution on the benzyl ring may influence electronic properties and target binding . Below, this compound is compared to structurally related analogs to elucidate structure-activity relationships (SAR) and functional differences.

Properties

IUPAC Name

2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(26-10-6-4-7-11-26,27-12-8-5-9-13-27)34-21-20-32-16-18-33(19-17-32)23-24-14-15-25(30)22-28(24)31/h4-15,22H,16-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDXHZYYTVLXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrFN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential applications in treating neurological and psychiatric disorders. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and is substituted with a halogenated aromatic system and a bulky silyl ether group, potentially enhancing its biological activity.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Piperazine Ring : A six-membered heterocycle containing two nitrogen atoms.
  • 4-Bromo-2-Fluorobenzyl Group : Enhances lipophilicity and receptor binding affinity.
  • Tert-butyldiphenylsilyl Ether Moiety : Increases solubility and may improve receptor interactions.

1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine may interact with neurotransmitter systems as follows:

  • Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety.
  • Dopamine Receptors : Targeting dopamine receptors may provide therapeutic benefits in conditions like schizophrenia and depression.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar piperazine derivatives:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromo-3-fluorobenzyl)-piperazineSimilar brominated benzyl groupDifferent fluorine position may affect biological activity
4-Bromo-2-fluorobenzamideContains amide instead of piperazinePotentially different pharmacological profile
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoateFeatures a benzoate esterFocus on esterification reactions

This table highlights how variations in substituents can lead to differences in biological activity, suggesting avenues for further research into the pharmacodynamics of 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine.

Structure-Activity Relationship (SAR)

Research into SAR has indicated that specific functional groups play critical roles in modulating receptor interactions. For instance, bulky electron-rich groups may enhance receptor affinity compared to smaller electronegative substituents . This principle could be applicable to understanding the activity of 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperazine Derivatives

Compound Name Substituent at 1-Position Substituent at 4-Position Key Modifications Reference
Target Compound 4-Bromo-2-fluorobenzyl 2-(TBDPS-oxy)ethyl
1-(3-Bromo-5-fluorobenzyl)-4-(2-(TBDPS-oxy)ethyl)piperazine 3-Bromo-5-fluorobenzyl 2-(TBDPS-oxy)ethyl Halogen position on benzyl
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-(TBDPS-oxy)ethyl)piperazine 2-(4-Bromo-2-fluorophenoxy)ethyl 2-(TBDPS-oxy)ethyl Phenoxyethyl linker vs. benzyl
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine 4-Bromobenzyl 2-Furanylmethyl Furanyl vs. silyl-protected ethyl
GBR-12909 3-Phenylpropyl 2-(Bis(4-fluorophenyl)methoxy)ethyl Bulky bis(4-fluorophenyl)methoxy group
Key Observations:

Halogen Positioning: The target compound’s 4-bromo-2-fluorobenzyl group differs from the 3-bromo-5-fluorobenzyl analog () in halogen placement.

Linker Modifications: Replacing the benzyl group with a phenoxyethyl linker () introduces an oxygen atom, increasing polarity and possibly improving aqueous solubility .

Key Insights:
  • Bromo-fluoro substitution on the benzyl ring may enhance halogen bonding with target receptors, as seen in MC4R antagonists () .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~585 (estimated)
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-... (1704081-76-4) 585.62 1.26 590.8 6.61
GBR-12909 529.59
  • The TBDPS group contributes to high boiling points (~590°C) and moderate pKa values (~6.6), suggesting stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

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